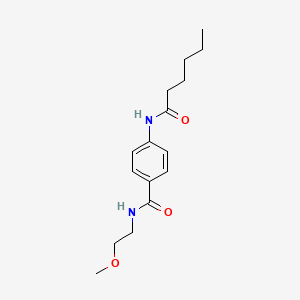
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide
説明
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide, also known as HMB, is a chemical compound that has been studied for its potential applications in scientific research. HMB is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide is not fully understood, but it is thought to act through various signaling pathways. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to activate the mTOR signaling pathway, which is involved in cell growth and proliferation. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism. Additionally, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of protein synthesis and degradation, the regulation of energy metabolism, and the modulation of the immune response. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to increase protein synthesis and decrease protein degradation, leading to an increase in muscle mass and strength. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has also been shown to increase energy metabolism and may have potential applications in the treatment of metabolic disorders. Additionally, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide is stable under a wide range of conditions, making it suitable for long-term storage and use in experiments. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide is also highly soluble in water, making it easy to prepare solutions for use in experiments. However, one limitation of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide is its relatively high cost compared to other compounds used in scientific research.
将来の方向性
There are several future directions for research on 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide. One area of research is the development of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide-based therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Another area of research is the investigation of the molecular mechanisms underlying the effects of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide on protein synthesis, energy metabolism, and the immune response. Additionally, research on the pharmacokinetics and pharmacodynamics of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide may lead to the development of more effective and efficient 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide-based therapies.
科学的研究の応用
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-15(19)18-14-9-7-13(8-10-14)16(20)17-11-12-21-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXZKSYYECVXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-allyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-benzylacetamide](/img/structure/B4674533.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4674535.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4674556.png)
![N-(2,4-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4674562.png)


![4-bromo-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4674570.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4674584.png)
![4-bromo-2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4674589.png)

![N-(3-acetylphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4674610.png)
![N-(3,4-dichlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4674618.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674640.png)
![{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B4674651.png)